molecular formula C7H7FO B8692619 (fluoromethoxy)benzene CAS No. 87453-27-8

(fluoromethoxy)benzene

Cat. No.: B8692619
CAS No.: 87453-27-8
M. Wt: 126.13 g/mol
InChI Key: HAXUFHXMBCWDPM-UHFFFAOYSA-N
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Description

(Fluoromethoxy)benzene is a chemical compound with the molecular formula C 7 H 7 FO. As a fluorinated aromatic scaffold, it serves as a valuable building block in modern organic and medicinal chemistry. The incorporation of fluorine into aromatic systems is a widely employed strategy in drug design and development, as it can significantly alter a molecule's physicochemical properties, metabolic stability, and bioavailability . Researchers utilize such fluoroaromatic compounds in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) approved by the US FDA . The compound is also related to other fluorinated benzene derivatives, such as benzyl fluoride (CAS 350-50-5), which share applications as intermediates in chemical synthesis . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87453-27-8

Molecular Formula

C7H7FO

Molecular Weight

126.13 g/mol

IUPAC Name

fluoromethoxybenzene

InChI

InChI=1S/C7H7FO/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

HAXUFHXMBCWDPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCF

Origin of Product

United States

Synthetic Methodologies for Fluoromethoxy Benzene and Its Derivatives

Direct Fluoromethoxylation of Arenes

Direct C–H fluoromethoxylation of arenes represents a highly efficient and atom-economical approach to synthesize aryl monofluoromethyl ethers. nih.govthieme-connect.com This strategy avoids the need for pre-functionalized starting materials, offering a more direct route to the desired products.

Visible-light photoredox catalysis has emerged as a powerful tool for the direct C–H functionalization of arenes, enabling the formation of C–O bonds under mild conditions. nih.govresearchgate.net This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive intermediates.

A significant advancement in direct C–H fluoromethoxylation involves the development of novel N-(fluoromethoxy)benzotriazole reagents. nih.govresearchgate.net These redox-active compounds serve as effective sources of the monofluoromethoxy radical (•OCH2F). nih.gov

Researchers have synthesized a new class of [N–OCH2F] redox-active reagents through the electrodecarboxylative coupling of N-hydroxybenzotriazoles with fluoroacetic acid, followed by alkylation. nih.gov These benzotriazolium salts are bench-stable and, upon activation, release the •OCH2F radical. nih.govresearchgate.net For instance, 1-(fluoromethoxy)-3-methyl-6-(trifluoromethyl)benzotriazolium triflate has proven to be an effective reagent for the photocatalytic C–H functionalization of a variety of arenes. nih.govresearchgate.net The utility of these reagents has been demonstrated in the late-stage functionalization of biologically relevant molecules, such as derivatives of naproxen (B1676952) and salicylic (B10762653) acid. nih.gov

The development of these reagents has been a focus of significant research, with various derivatives being synthesized and studied for their pharmacological potential. gsconlinepress.comgsconlinepress.com

Table 1: Examples of N-(Fluoromethoxy)benzotriazole Reagents

Reagent Name Structure Application
1-(Fluoromethoxy)-3-methyl-6-(trifluoromethyl)benzotriazolium triflate A benzotriazole (B28993) core with fluoromethoxy, methyl, and trifluoromethyl substituents, and a triflate counterion. Photocatalytic C–H fluoromethoxylation of arenes. nih.govresearchgate.net
N-(Fluoromethoxy)benzotriazole A basic benzotriazole structure with a fluoromethoxy group attached to a nitrogen atom. Precursor to more complex redox-active reagents. nih.gov

The efficiency of the photoredox C–H fluoromethoxylation is highly dependent on the catalytic system and reaction conditions. nih.gov Ruthenium-based photocatalysts, such as Ru(bpy)32, have been successfully employed in these transformations. nih.govresearchgate.net These complexes absorb visible light, typically from blue LEDs, to reach an excited state capable of mediating the required electron transfer steps. nih.govresearchgate.net

Optimization studies have revealed several key parameters. The choice of solvent is crucial, with acetonitrile (B52724) being a common choice. nih.gov The concentration of the arene substrate is also important, with an excess often used to prevent polyfunctionalization. nih.gov Reaction times are adjusted for individual substrates to maximize conversion while minimizing side reactions like hydrolysis and dimerization. nih.gov For example, the synthesis of (fluoromethoxy)benzene was optimized to a 77% yield by reacting in a 0.20 M acetonitrile solution with 0.5 mol% of Ru(bpy)32, irradiated with a 5 W blue LED for 20 minutes in a water-cooled reactor. nih.gov

Table 2: Optimized Reaction Conditions for the Synthesis of this compound

Parameter Optimal Condition
Photocatalyst Ru(bpy)32 (0.5 mol%)
Light Source Blue LED (5 W)
Solvent Acetonitrile
Substrate Concentration Arene in excess
Reaction Time 20 minutes
Temperature 14 °C
Yield 77%

Data sourced from a study on C-H fluoromethoxylation of arenes by photoredox catalysis. nih.gov

The mechanism of photoredox-catalyzed C–H fluoromethoxylation is believed to proceed through a radical pathway. nih.govresearchgate.net The proposed mechanism involves the following key steps:

Excitation of the Photocatalyst: The ruthenium photocatalyst, [Ru(II)], absorbs a photon from the blue LED light source to form a long-lived excited state, [*Ru(II)]. nih.govnih.gov

Single-Electron Transfer (SET): The excited photocatalyst is a potent reductant and can undergo a single-electron transfer to the N-(fluoromethoxy)benzotriazolium reagent. nih.govresearchgate.net This reduction leads to the cleavage of the N–O bond, releasing the monofluoromethoxy radical (•OCH2F) and a stable benzotriazole byproduct. nih.gov

Radical Addition: The highly reactive •OCH2F radical then adds to the arene substrate, forming a cyclohexadienyl radical intermediate. researchgate.net

Oxidation and Deprotonation: The cyclohexadienyl radical is subsequently oxidized back to the aromatic system, and a proton is lost to regenerate the photocatalyst and yield the final this compound product. researchgate.net This final step is proposed to occur via a multiple-site concerted proton-electron transfer (MS-CPET). nih.gov

Mechanistic studies, including luminescence quenching experiments, support an oxidative quenching pathway where the reduction of the fluorinating agent initiates the photoredox cycle. nih.govrsc.org

Continuous flow synthesis offers several advantages over traditional batch processing for photochemical reactions, including improved safety, scalability, and efficiency. researchgate.net The implementation of continuous flow technology has been explored for the synthesis of this compound. researchgate.netsmolecule.com

In one example, a triphasic slug flow system using carbon nitride as a solid, recyclable photocatalyst was developed for the continuous synthesis of this compound. researchgate.net This approach highlights the potential for developing more sustainable and scalable photocatalytic processes. The use of microreactors in continuous flow setups allows for precise control over reaction parameters and efficient light penetration, which is often a challenge in larger batch reactors. researchgate.net

Electrophilic Fluorination Strategies

Electrophilic fluorination is another important strategy for the synthesis of organofluorine compounds, including this compound derivatives. wikipedia.org This approach involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N–F) bond are commonly used as electrophilic fluorinating agents due to their stability and safety. wikipedia.orgresearchgate.net

While direct electrophilic fluorination of a methoxybenzene derivative at the oxygen atom is not the primary route to this compound, electrophilic fluorination strategies are crucial for synthesizing precursors or derivatives. For instance, the synthesis of 1,3-difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene (B14039081) involves electrophilic fluorination steps. smolecule.com

Common electrophilic fluorinating reagents include Selectfluor® and N-fluorobenzenesulfonimide (NFSI). wikipedia.orggoogle.com The mechanism of electrophilic fluorination is still a topic of discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrates and reaction conditions. wikipedia.org For example, the reaction of various phenol (B47542) derivatives with chlorofluoromethane (B1204246) in the presence of a base like sodium hydride in DMF has been shown to produce the corresponding fluoromethoxyarenes in excellent yields. cas.cn

Nucleophilic Aromatic Fluorination via Fluorine Transfer Reactions

An alternative to electrophilic fluorination is nucleophilic aromatic substitution (SₙAr), where a leaving group on the aromatic ring is displaced by a nucleophilic fluoride (B91410) source, such as an alkali metal fluoride. This pathway is particularly crucial for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), where cyclotron-produced [¹⁸F]fluoride is the standard precursor. google.comd-nb.info

For an SₙAr reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. d-nb.info This requirement poses a challenge for the synthesis of this compound, as the methoxy (B1213986) group is electron-donating. One strategy to overcome this limitation involves the use of diaryliodonium salts as precursors. google.com In this approach, a phenyliodonium (B1259483) ylide derivative can be synthesized and subsequently reacted with a nucleophilic fluoride source. The iodonium (B1229267) ylide moiety acts as an excellent leaving group, allowing for regiospecific substitution by the fluoride ion to yield the desired fluoroaromatic compound, even on electron-rich rings. google.com

Multi-Step Synthesis Pathways for this compound Analogs

Instead of directly fluorinating the aromatic ring, multi-step strategies often involve constructing the fluoromethoxy group onto a pre-existing aromatic scaffold, typically a phenol.

Derivatization of Phenolic Precursors with Fluoromethylating Agents (e.g., Chlorofluoromethane, Fluormethyl Tosylate)

The most direct route to this compound and its analogs is the O-alkylation of a corresponding phenolic precursor with a fluoromethylating agent (a source of the "CH₂F" group). This reaction is typically carried out under basic conditions, where a base deprotonates the phenol to form a more nucleophilic phenoxide ion.

Several electrophilic fluoromethylating agents can be used:

Chlorofluoromethane (FCH₂Cl): This gaseous reagent can be used for the direct monofluoromethylation of phenols. chemrevlett.com The reaction is generally performed using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). chemrevlett.com

Fluoroiodomethane (FCH₂I): This is another effective monofluoromethylating agent for the direct conversion of phenols to monofluoromethoxy arenes. chemrevlett.com

Fluoromethyl Tosylate (FCH₂OTs): This reagent is widely used, particularly in radiochemistry for the synthesis of PET tracers. rsc.orguq.edu.au It is synthesized from methylene (B1212753) ditosylate and a fluoride source. rsc.orgresearchgate.net The subsequent O-alkylation of phenols with fluoromethyl tosylate proceeds efficiently to form the desired fluoromethyl ether linkage. rsc.org

Table 2: Selected Fluoromethylating Agents for Phenol Derivatization
Fluoromethylating AgentTypical BaseTypical SolventReference
Chlorofluoromethane (FCH₂Cl)NaHDMF chemrevlett.com
Fluoroiodomethane (FCH₂I)K₂CO₃Et₂O chemrevlett.com
Fluoromethyl Tosylate (FCH₂OTs)K₂CO₃, Cs₂CO₃MeCN, DMF rsc.orguq.edu.au

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grrsc.org Reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings provide powerful methods for assembling complex molecules, including analogs of this compound. eie.gr

These reactions can be used to synthesize derivatives by coupling a pre-functionalized this compound molecule with another fragment. For example, a bromo-(fluoromethoxy)benzene derivative can serve as an electrophilic partner in a Suzuki coupling with an arylboronic acid to form a biaryl structure. researchgate.netrsc.org Similarly, nickel-catalyzed cross-coupling reactions have been specifically developed to synthesize fluorinated aryl ethers. researchgate.netspringernature.com These strategies allow for the modular construction of a vast array of analogs, where the this compound core is connected to various other aromatic, heteroaromatic, or aliphatic substituents. nih.gov

Compound Names

Table 3: List of Chemical Compounds
Compound NameAcronym / Common Name
This compound
N-FluorobenzenesulfonimideNFSI
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®
N-fluoro-o-benzenedisulfonimideNFOBS
Palladium(II) acetatePd(OAc)₂
Zirconium(IV) chlorideZrCl₄
Chlorofluoromethane
Fluoromethyl tosylate
Fluoroiodomethane
Sodium hydrideNaH
DimethylformamideDMF
Anisole (B1667542)
Phenol
Methylene ditosylate
Arylboronic acid
Diaryliodonium salts

Halogen Exchange Reactions for Fluorine Introduction

Halogen exchange (HALEX) reactions are a primary method for introducing fluorine into aromatic systems. researchgate.net This process typically involves the substitution of a chlorine or bromine atom on the aromatic ring with a fluorine atom using a fluoride salt as the fluorinating agent. researchgate.net

Potassium fluoride (KF) is a commonly used reagent for this transformation. researchgate.net The reactivity of KF is highly dependent on its physical state and the reaction medium. To enhance its efficacy, KF is often used in a spray-dried form or dehydrated azeotropically. researchgate.net The choice of solvent is also critical; polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or sulfolane (B150427) are effective because they can partially dissolve KF and operate at the high temperatures often required for the exchange on an unactivated aromatic ring. researchgate.net For example, the synthesis of tetrafluoroisophthalonitrile (B1582903) from tetrachloroisophthalonitrile can be achieved in 80% yield using spray-dried KF in sulfolane at 220°C. researchgate.net

Another approach involves the use of trialkyl aluminum and a catalytic amount of a titanocene (B72419) dihalide to facilitate the exchange, although this has been more extensively documented for the exchange of fluorine with other halogens (F/Cl, F/Br). organic-chemistry.org These methods highlight the versatility of halogen exchange in modifying halogenated aromatic precursors.

Table 3: Methods for Halogen Exchange Reactions
SubstrateFluorinating Agent/SystemSolventConditionsProduct TypeReference
TetrachloroisophthalonitrileSpray-dried KFSulfolane220°CTetrafluoroisophthalonitrile researchgate.net
Aryl ChlorideAzeotropically dehydrated KFN-Methyl-2-pyrrolidone (NMP)~200°CAryl Fluoride researchgate.net
Alkyl FluorideiBu3Al / TiCl2Cp2 (cat.) / CHCl3Not specifiedMildAlkyl Chloride (Reverse Exchange) organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of Fluoromethoxy Benzene

Aromatic Ring Reactivity Studies

The reactivity of the benzene (B151609) ring in (fluoromethoxy)benzene is primarily dictated by the electronic nature of the fluoromethoxy substituent. This group exhibits a dual electronic character: the oxygen atom can donate electron density to the ring via a resonance effect (+R), while the highly electronegative fluorine atom withdraws electron density through an inductive effect (-I).

Electrophilic Aromatic Substitution Reactions (e.g., Bromination Rates and Selectivity)

The fluoromethoxy group is classified as an activating group in electrophilic aromatic substitution (EAS) reactions, meaning it causes the reaction to proceed faster than with unsubstituted benzene. libretexts.org This activation stems from the resonance donation of the oxygen's lone pair electrons, which enriches the electron density of the aromatic ring, making it more nucleophilic. vanderbilt.eduminia.edu.eg However, the activating effect is attenuated by the fluorine atom's strong inductive electron withdrawal. Consequently, this compound is less reactive towards electrophiles than anisole (B1667542) (methoxybenzene), where the methyl group has a weaker inductive effect. minia.edu.eg

In reactions such as bromination, the fluoromethoxy group directs the incoming electrophile to the ortho and para positions. libretexts.orgyoutube.com This regioselectivity is a direct result of the resonance stabilization of the cationic intermediate, known as the sigma complex or arenium ion. libretexts.org When the electrophile attacks at the ortho or para positions, a resonance structure can be drawn where the positive charge is located on the carbon atom bonded to the fluoromethoxy group, allowing the oxygen's lone pair to delocalize and stabilize the charge. libretexts.org Attack at the meta position does not allow for this type of stabilization. wikipedia.org

CompoundRelative Rate of Bromination (vs. Benzene = 1)Product Distribution
Benzene1Monobromobenzene
Anisole (Methoxybenzene)~10⁹~1% ortho, 99% para
This compoundModerately faster than Benzene (Estimated <10⁹)Predominantly ortho/para isomers

Regioselectivity and Steric/Electronic Effects in Aromatic Functionalization

Steric hindrance also plays a role in the ortho/para product ratio. chemistrytalk.org The fluoromethoxy group, being larger than a hydrogen atom, can sterically impede the approach of the electrophile to the adjacent ortho positions. chemistrytalk.orgorganicchemistrytutor.com This effect becomes more significant with bulkier electrophiles. As a result, the para-substituted product is often the major isomer formed in electrophilic aromatic substitution reactions of this compound. libretexts.org

Reactivity of the Fluoromethoxy Moiety

Beyond the aromatic ring, the fluoromethoxy group itself possesses distinct reactive characteristics, particularly concerning the stability of its carbon-oxygen and carbon-fluorine bonds.

Stability and Cleavage of the C–O–F Bond under Acidic and Basic Conditions

The fluoromethoxy group exhibits considerable stability under many conditions, but its C-O and C-F bonds can be cleaved under specific circumstances. rsc.org

Acidic Conditions: Under strong acidic conditions, the C–O bond is susceptible to cleavage. The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. This is analogous to the acid-catalyzed cleavage of other ethers. The rate of hydrolysis is influenced by the electronic nature of the alkoxy group; electron-withdrawing substituents, like the fluoro group, can stabilize the acetal (B89532) and slow the rate of cleavage compared to unsubstituted analogues. beilstein-journals.org However, strong Lewis acids can also facilitate C-O bond scission. frontiersin.org

Basic Conditions: The fluoromethoxy group is generally stable under basic conditions. beilstein-journals.orgnih.gov The C-O and C-F bonds are not typically susceptible to cleavage by common bases. However, extremely harsh basic conditions might lead to degradation. researchgate.net

ConditionBond CleavageRelative StabilityLikely Products
Strong Acid (e.g., HBr, HI)C-OModerately LabilePhenol (B47542), Fluoromethane
Strong Base (e.g., NaOH)No cleavageHighNo reaction
Lewis Acid (e.g., AlCl₃)C-OLabilePhenol, decomposition products

Radical Reaction Pathways and Their Intermediates

This compound can participate in radical reactions through two primary pathways: attack on the aromatic ring or reaction at the fluoromethoxy side chain.

Aromatic Ring Attack: Radical species, such as the hydroxyl radical (•OH), can add to the benzene ring to form a hydroxycyclohexadienyl radical intermediate. nih.gov This intermediate can then undergo further reactions, such as oxidation, to yield substituted phenols. The presence of the fluoromethoxy group will influence the position of radical attack, likely directing it to the electron-rich ortho and para positions.

Side-Chain Abstraction: The methylene (B1212753) (-CH₂-) group of the fluoromethoxy moiety is a potential site for radical attack. A radical can abstract a hydrogen atom from this position to form a resonance-stabilized benzylic-type radical, Ph-O-ĊHF. This intermediate can then participate in various subsequent radical processes, such as dimerization or reaction with other radical species. fluorine1.ru This pathway is analogous to the well-known radical reactions of other polyfluoroarenes. fluorine1.ru

C–F Bond Activation Mechanisms

The carbon-fluorine bond is the strongest single covalent bond in organic chemistry, making its cleavage challenging. nih.govbaranlab.org However, several methods have been developed for C-F bond activation, which are applicable to the fluoromethoxy group.

Reductive Cleavage: Single-electron transfer (SET) to the molecule can generate a radical anion intermediate. nih.govacs.org This intermediate can then fragment, cleaving the C-F bond to release a fluoride (B91410) ion and generate a carbon-centered radical (Ph-O-CH₂•). This process can be initiated photochemically or electrochemically. nih.govrsc.org

Lewis Acid-Mediated Cleavage: Strong Lewis acids can interact with the fluorine atom, weakening the C-F bond and facilitating its cleavage. frontiersin.orgresearchgate.net This interaction polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, or it can lead to the formation of a transient cationic species.

Transition Metal-Catalyzed Activation: Many transition metals can insert into the C-F bond via an oxidative addition mechanism. baranlab.orgresearchgate.net This process forms an organometallic intermediate where the C-F bond is formally broken, allowing for subsequent functionalization.

Transformations Involving the Fluoromethoxybenzene Scaffold

The this compound core serves as a versatile platform for a variety of chemical transformations, enabling the synthesis of a diverse array of functionalized aromatic compounds. These reactions can be broadly categorized into electrophilic aromatic substitutions, modifications of existing substituents, and interconversions of functional groups on both the aromatic ring and its side chains.

Direct Formylation with Dichloromethyl Alkyl Ethers

The direct introduction of a formyl group (-CHO) onto the this compound ring can be accomplished through the Rieche formylation reaction. This electrophilic aromatic substitution utilizes dichloromethyl alkyl ethers, such as dichloromethyl methyl ether (Cl₂CHOCH₃), in the presence of a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃).

The fluoromethoxy group (-OCH₂F) is an activating and ortho, para-directing group. This directing effect is a consequence of the lone pairs on the oxygen atom, which can be delocalized into the aromatic π-system, thereby increasing the electron density at the ortho and para positions and stabilizing the corresponding carbocation intermediates (arenium ions) formed during the electrophilic attack. Consequently, the formylation of this compound is expected to yield a mixture of 2-(fluoromethoxy)benzaldehyde (B8754406) and 4-(fluoromethoxy)benzaldehyde. The ratio of these isomers can be influenced by steric hindrance and the specific reaction conditions employed.

The mechanism of the Rieche formylation involves the initial activation of the dichloromethyl alkyl ether by the Lewis acid to generate a highly reactive electrophile, the dichloromethyl cation ([CHCl₂]⁺). This cation then attacks the electron-rich aromatic ring of this compound. Subsequent loss of a proton from the arenium ion intermediate restores the aromaticity. The final step involves the hydrolysis of the dichloromethyl group to the aldehyde.

Reactant Reagents Lewis Acid Major Products
This compoundDichloromethyl methyl etherTiCl₄2-(Fluoromethoxy)benzaldehyde, 4-(Fluoromethoxy)benzaldehyde
This compoundDichloromethyl methyl etherAlCl₃2-(Fluoromethoxy)benzaldehyde, 4-(Fluoromethoxy)benzaldehyde

Oxidation and Reduction Processes of Substituted Fluoromethoxybenzenes

The this compound scaffold can be further functionalized through oxidation and reduction reactions of its substituents.

Oxidation of Alkyl Side Chains:

Alkyl groups attached to the this compound ring can be oxidized to carboxylic acids using strong oxidizing agents. For instance, 4-(fluoromethoxy)toluene can be oxidized to 4-(fluoromethoxy)benzoic acid. A common reagent for this transformation is potassium permanganate (B83412) (KMnO₄) in a basic or acidic solution, followed by an acidic workup. quora.comnih.govmasterorganicchemistry.comstackexchange.comwyzant.com The benzylic position of the alkyl group is particularly susceptible to oxidation. The fluoromethoxy group is generally stable under these oxidative conditions.

Reduction of Nitro Groups:

Nitro-substituted fluoromethoxybenzenes can be readily reduced to the corresponding anilines. This transformation is crucial for the synthesis of various dyes, pharmaceuticals, and other fine chemicals. A widely used method for this reduction is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. sci-hub.sescilit.com Alternatively, catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) is also a highly effective method for the reduction of aromatic nitro compounds. mdpi.comresearchgate.net

Starting Material Reagent(s) Product
4-(Fluoromethoxy)toluene1. KMnO₄, OH⁻, heat; 2. H₃O⁺4-(Fluoromethoxy)benzoic acid
1-(Fluoromethoxy)-4-nitrobenzeneSnCl₂, HCl4-(Fluoromethoxy)aniline
1-(Fluoromethoxy)-4-nitrobenzeneH₂, Pd/C4-(Fluoromethoxy)aniline

Functional Group Interconversions on the Aromatic Ring and Side Chains

A wide range of derivatives can be prepared through the interconversion of functional groups on both the aromatic nucleus and any existing side chains of this compound.

On the Aromatic Ring:

Halogenation: The this compound ring can undergo electrophilic halogenation. For instance, bromination with molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) will introduce a bromine atom onto the ring. Due to the ortho, para-directing nature of the fluoromethoxy group, the major products will be 2-bromo-1-(fluoromethoxy)benzene and 4-bromo-1-(fluoromethoxy)benzene, with the para isomer often being the major product due to reduced steric hindrance. nsf.govnih.govrsc.orglibretexts.orgresearchgate.netrsc.org

Nitration: Nitration of this compound can be achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This reaction introduces a nitro group (-NO₂) onto the aromatic ring, again primarily at the ortho and para positions, to yield 1-(fluoromethoxy)-2-nitrobenzene and 1-(fluoromethoxy)-4-nitrobenzene. libretexts.orgcolumbia.edumasterorganicchemistry.commasterorganicchemistry.comresearchgate.net

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) leads to the sulfonation of the aromatic ring, introducing a sulfonic acid group (-SO₃H). chegg.comrsc.orgmasterorganicchemistry.comorgosolver.comchegg.com The primary products are 2-(fluoromethoxy)benzenesulfonic acid and 4-(fluoromethoxy)benzenesulfonic acid. rsc.org

On Side Chains:

Esterification: A carboxylic acid group on a this compound derivative, such as 4-(fluoromethoxy)benzoic acid, can be converted to an ester through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. study.comresearchgate.netpbworks.commit.edu

Amide Formation: The carboxylic acid can also be converted to an amide. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine. google.comresearchgate.netresearchgate.netnih.govrsc.org

Nitrile Formation: An aldehyde group, such as in 4-(fluoromethoxy)benzaldehyde, can be converted to a nitrile (-CN). This transformation can be carried out using various reagents, for example, by reacting the aldehyde with hydroxylamine (B1172632) to form an oxime, which is then dehydrated. google.com

Starting Material Reagent(s) Product
This compoundBr₂, FeBr₃2-Bromo-1-(fluoromethoxy)benzene and 4-Bromo-1-(fluoromethoxy)benzene
This compoundHNO₃, H₂SO₄1-(Fluoromethoxy)-2-nitrobenzene and 1-(Fluoromethoxy)-4-nitrobenzene
This compoundFuming H₂SO₄2-(Fluoromethoxy)benzenesulfonic acid and 4-(Fluoromethoxy)benzenesulfonic acid
4-(Fluoromethoxy)benzoic acidCH₃OH, H⁺Methyl 4-(fluoromethoxy)benzoate
4-(Fluoromethoxy)benzoic acid1. SOCl₂; 2. NH₃4-(Fluoromethoxy)benzamide
4-(Fluoromethoxy)benzaldehyde1. NH₂OH; 2. Dehydrating agent4-(Fluoromethoxy)benzonitrile

Advanced Spectroscopic Characterization Techniques in Fluoromethoxy Benzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of (fluoromethoxy)benzene, offering detailed insight into its constituent atoms and their chemical environments. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis.

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the different types of protons within the this compound molecule. The spectrum is characterized by two main regions: the aromatic region and the aliphatic ether region.

The protons on the benzene (B151609) ring typically appear as a complex multiplet system in the range of δ 7.0–7.5 ppm. rsc.org The most distinctive feature in the ¹H NMR spectrum is the signal corresponding to the methylene (B1212753) protons of the fluoromethoxy group (-OCH₂F). This signal manifests as a doublet, a result of coupling to the adjacent fluorine atom. This doublet is typically observed around δ 5.69 ppm with a large geminal coupling constant (²JH-F) of approximately 54.3 Hz. rsc.org This characteristic doublet and its significant coupling constant are unambiguous indicators of the -OCH₂F moiety.

Table 1: Representative ¹H NMR Data for this compound Derivatives
CompoundSolventChemical Shift (δ ppm) and MultiplicityCoupling Constant (Hz)
This compoundCDCl₃7.50–7.41 (m, 2H, Ar-H), 7.11–7.03 (m, 2H, Ar-H), 5.69 (d, 2H, -OCH₂F)J = 54.3
1-Bromo-4-(fluoromethoxy)benzene rsc.orgCDCl₃7.32 (dd, 1H), 7.22-7.18 (m, 1H), 7.13 (d, 1H), 7.05-7.10 (m, 1H), 5.76 (d, 2H, -OCH₂F)J = 54.4

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of this compound. The spectrum reveals distinct signals for the aromatic carbons and the unique carbon of the fluoromethoxy group. The ipso-carbon (the aromatic carbon directly bonded to the oxygen) is influenced by the electronegative oxygen atom. rsc.org

A key diagnostic signal in the ¹³C NMR spectrum is that of the fluoromethyl carbon (-OCH₂F). This carbon's resonance is split into a doublet by the directly attached fluorine atom, exhibiting a very large one-bond coupling constant (¹JC-F), typically in the range of 216-220 Hz. rsc.orgrsc.org Furthermore, the ipso-carbon of the benzene ring shows a smaller, two-bond coupling (²JC-F) to the fluorine atom. rsc.org

Table 2: Representative ¹³C NMR Data for this compound Derivatives
CompoundSolventKey Carbon SignalChemical Shift (δ ppm)C-F Coupling Constant (JC-F)
1-Bromo-4-(fluoromethoxy)benzene rsc.orgCDCl₃-OC H₂F100.8216.2 Hz (¹JC-F)
1-Bromo-4-(fluoromethoxy)benzene rsc.orgCDCl₃C -OCH₂F (ipso)156.13.5 Hz (²JC-F)
1-(Fluoromethoxy)-4-iodobenzene rsc.orgCDCl₃-OC H₂F100.5220.1 Hz (¹JC-F)
4-(Fluoromethoxy)-1,1'-biphenyl amazonaws.comCDCl₃-OC H₂F100.9219.3 Hz (¹JC-F)

Fluorine-19 NMR (¹⁹F NMR) is an exceptionally powerful tool for studying fluorinated compounds like this compound. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive and easy to detect. magritek.com The spectrum of this compound is simple and informative, typically showing a single resonance. This signal appears as a triplet due to coupling with the two adjacent methylene protons (²JH-F), with a coupling constant that mirrors the one seen in the ¹H NMR spectrum (~54 Hz). rsc.org The chemical shift is characteristically found in the region of -148 to -149 ppm (relative to CFCl₃). rsc.org

Beyond structural confirmation, ¹⁹F NMR is ideal for reaction monitoring. magritek.com The wide range of chemical shifts minimizes signal overlap, and the high sensitivity allows for the easy tracking of reactants, intermediates, and products containing fluorine. magritek.comchemrxiv.org This makes it an excellent probe for kinetic studies and for optimizing reaction conditions in real-time. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. The molecular formula of this compound is C₇H₇FO, corresponding to a molecular weight of 126.13 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the stability of the aromatic ring typically results in a prominent molecular ion peak ([M]⁺•) at m/z 126. docbrown.info The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound include:

Loss of a fluorine atom: The cleavage of the C-F bond results in a fragment ion [C₇H₇O]⁺ at m/z 107.

Loss of the fluoromethoxy radical: Cleavage of the aryl-oxygen bond leads to the formation of the stable phenyl cation [C₆H₅]⁺ at m/z 77. This is a very common and indicative fragment for substituted benzene compounds. docbrown.info

Loss of the CH₂F radical: Alpha-cleavage next to the oxygen can result in the formation of a phenoxy cation [C₆H₅O]⁺ at m/z 93.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
m/zIon FormulaIdentity
126[C₇H₇FO]⁺•Molecular Ion (M⁺•)
107[C₇H₇O]⁺[M - F]⁺
93[C₆H₅O]⁺[M - CH₂F]⁺ (Phenoxy cation)
77[C₆H₅]⁺[M - OCH₂F]⁺ (Phenyl cation) docbrown.info

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and bond vibrations within the this compound molecule. These two techniques are complementary; FT-IR measures the absorption of infrared light by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds with changing polarizability. labmanager.commdpi.com

The FT-IR spectrum of this compound is expected to show strong absorptions corresponding to the C-F and C-O bonds. Key vibrational modes include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group are found just below 3000 cm⁻¹. rsc.org

C=C stretching: Aromatic ring stretches occur in the 1450-1600 cm⁻¹ region.

C-O-C stretching: The asymmetric stretch of the aryl-alkyl ether linkage is a prominent band, typically located around 1250-1260 cm⁻¹. rsc.org

C-F stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1100-1000 cm⁻¹ region. irphouse.com

CH₂ deformations: Scissoring, wagging, and twisting modes of the methylene group are also present in the fingerprint region. esisresearch.org

FT-Raman spectroscopy would complement this by highlighting symmetric vibrations, such as the aromatic ring breathing modes.

Table 4: Characteristic Vibrational Frequencies for this compound
Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchFT-IR/Raman~3100-3000
Aliphatic C-H StretchFT-IR/Raman~2950-2850 rsc.org
Aromatic C=C StretchFT-IR/Raman~1600-1450
Asymmetric C-O-C StretchFT-IR~1260 rsc.org
C-F StretchFT-IR~1100-1000 irphouse.com

In-Situ Spectroscopic Techniques for Reaction Monitoring

The ability to monitor chemical reactions in real-time provides profound insights into reaction kinetics, mechanisms, and the formation of transient intermediates. In-situ spectroscopy is a powerful application of these analytical techniques, particularly for reactions involving this compound.

NMR spectroscopy, especially ¹⁹F NMR, is exceptionally well-suited for this purpose. By setting up a reaction directly in an NMR spectrometer or by using a flow setup connected to one, chemists can acquire spectra at regular intervals. magritek.com This allows for the simultaneous observation and quantification of the consumption of a fluorinated starting material and the formation of a fluorinated product. magritek.comresearchgate.net For instance, in a nucleophilic aromatic substitution (SNAr) reaction, the distinct signals of the fluorine atoms in the reactant and product can be integrated over time to generate precise kinetic profiles. magritek.com This approach has been successfully applied to monitor syntheses in both batch and continuous flow reactors, where inline ¹⁹F NMR serves as a robust process analytical technology (PAT) tool. researchgate.netresearchgate.net The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it possible to even detect and identify minor byproducts or intermediates, such as the release of hydrofluoric acid in certain displacement reactions. magritek.com

Computational and Theoretical Investigations of Fluoromethoxy Benzene

Quantum Chemical Methodologies Applied to (Fluoromethoxy)benzene

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the structural and electronic properties of molecular systems, including this compound and its analogs. DFT calculations, often employing hybrid functionals like B3LYP, have been instrumental in determining optimized geometries, vibrational frequencies, and various electronic characteristics of these molecules. fluorine1.ru

Furthermore, DFT is a key tool for elucidating electronic properties. Time-dependent DFT (TD-DFT) is frequently employed to simulate UV-Visible spectra, offering insights into electronic transitions and excitation energies. biointerfaceresearch.com The application of DFT also extends to the analysis of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity, and the generation of molecular electrostatic potential (MEP) maps to visualize charge distribution and reactive sites. biointerfaceresearch.comnih.gov

The choice of basis set in conjunction with the DFT functional is critical for the accuracy of the calculations. Basis sets such as 6-311++G(d,p) are commonly used to provide a good balance between computational cost and accuracy for describing the electronic structure of such molecules. biointerfaceresearch.com The insights gained from DFT calculations are invaluable for interpreting experimental data and predicting the behavior of this compound in various chemical contexts.

Computational MethodProperties InvestigatedBasis Set Example
DFT (e.g., B3LYP)Optimized geometry, vibrational frequencies3-21G, 6-311++G(d,p)
TD-DFTUV-Visible spectra, electronic transitions6-311++G(d,p)
DFTHOMO-LUMO energies, MEP maps6-311++G(d,p)

For a more rigorous and accurate description of the electronic structure and properties of this compound, researchers turn to ab initio and high-level post-Hartree-Fock methods. These methods, while computationally more demanding than DFT, provide a higher level of theory and are often used as benchmarks.

Second-order Møller-Plesset perturbation theory (MP2) is a common post-Hartree-Fock method used to incorporate electron correlation effects, which are neglected in the Hartree-Fock (HF) approximation. MP2 calculations have been successfully applied to study the conformational properties and intermolecular interactions of fluorinated benzene (B151609) derivatives. researchgate.net For example, in the study of 4-fluoro(trifluoromethoxy)benzene, MP2 calculations with the 6-31G* basis set were used to predict the potential energy function for internal rotation around the C(sp²)-O bond, revealing a single minimum for a perpendicular orientation. researchgate.net

For even greater accuracy, the "gold standard" of quantum chemistry, coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), is employed. arxiv.org CCSD(T) calculations, especially when extrapolated to the complete basis set (CBS) limit, are capable of achieving chemical accuracy (less than 1 kcal/mol error) for thermochemistry and reaction energies. arxiv.org While computationally expensive, CCSD(T) provides highly reliable data that can be used to validate the results obtained from less computationally intensive methods like DFT and MP2. researchgate.net These high-level methods are crucial for obtaining definitive theoretical predictions for the properties of this compound and its analogs.

MethodKey FeaturesApplication Example
MP2Includes electron correlationConformational analysis of 4-fluoro(trifluoromethoxy)benzene researchgate.net
CCSD(T)High accuracy, "gold standard"Benchmarking thermochemistry and reaction energies arxiv.org

Molecular Structure and Electronic Properties Analysis

Computational chemistry plays a pivotal role in determining the three-dimensional structure and conformational landscape of molecules like this compound. Geometry optimization is a fundamental computational procedure used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process is routinely performed using methods like Density Functional Theory (DFT). nih.gov

For molecules with flexible bonds, such as the C-O bond in this compound, conformational analysis is crucial to identify the different spatial arrangements (conformers) and their relative energies. nih.gov For instance, in the related molecule 4-fluoro(trifluoromethoxy)benzene, both gas electron diffraction (GED) experiments and quantum chemical calculations (HF, MP2, and B3LYP) have shown a preference for a perpendicular conformation, where the C-O-C plane is perpendicular to the benzene ring. researchgate.net Theoretical calculations can also predict the energy barriers between different conformers, providing insights into the molecule's flexibility.

MoleculeMethod(s)Key Finding
4-fluoro(trifluoromethoxy)benzeneGED, HF, MP2, B3LYPPerpendicular conformation is preferred researchgate.net
5,6-dimethoxy-1-indanoneDFTIdentification of the most stable conformer nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and chemical reactivity of molecules. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and electronic transitions. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more likely to be reactive.

ParameterSignificance
HOMO EnergyElectron-donating ability (nucleophilicity) youtube.com
LUMO EnergyElectron-accepting ability (electrophilicity) youtube.com
HOMO-LUMO GapChemical reactivity, kinetic stability, electronic transitions nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. walisongo.ac.idresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. researchgate.netresearchgate.net

Typically, red-colored regions indicate a negative electrostatic potential, corresponding to areas with a higher electron density, which are susceptible to electrophilic attack. walisongo.ac.idresearchgate.net Conversely, blue-colored regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. walisongo.ac.idresearchgate.net Green or yellow areas signify regions of neutral potential.

For this compound, the MEP map would reveal the influence of the electronegative fluorine atom and the electron-donating methoxy (B1213986) group on the charge distribution of the aromatic ring. The fluorine atom would likely create a region of negative potential around it, while the methoxy group would increase the electron density on the benzene ring, particularly at the ortho and para positions, making them more susceptible to electrophilic substitution.

MEP analysis, often performed in conjunction with DFT calculations, provides a qualitative and intuitive understanding of a molecule's reactivity and its potential for intermolecular interactions. nih.gov It complements other electronic structure analyses, such as FMO theory, in providing a comprehensive picture of the molecule's chemical properties. biointerfaceresearch.com

Color on MEP MapElectrostatic PotentialImplication for Reactivity
RedNegativeSusceptible to electrophilic attack walisongo.ac.idresearchgate.net
BluePositiveSusceptible to nucleophilic attack walisongo.ac.idresearchgate.net
Green/YellowNeutralLess reactive

Natural Bonding Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of bonding interactions within a molecule. In this compound, NBO analysis reveals key donor-acceptor interactions that are fundamental to its electronic structure. The primary interaction involves the delocalization of electron density from the lone pair orbitals of the ether oxygen atom into the antibonding π* orbitals of the benzene ring.

The presence of the fluorine atom on the methoxy group introduces an inductive electron-withdrawing effect, which modulates the electron-donating capacity of the oxygen atom. NBO analysis can parse these competing effects, providing a detailed picture of the net electronic influence of the fluoromethoxy substituent on the aromatic system. These calculations help in understanding how modifications to the substituent can alter the electronic landscape of the molecule. researchgate.netnih.gov The NBO framework describes the molecular wavefunction in terms of localized, Lewis-like bonding patterns (bonds and lone pairs), with delocalization effects treated as perturbations. wisc.edu

The table below illustrates typical donor-acceptor interactions and their stabilization energies in an analogous anisole (B1667542) system, as determined by NBO analysis.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O1)π* (C2-C3)High
LP (O1)π* (C4-C5)Moderate
π (C2-C3)π* (C4-C5)High
π (C4-C5)π* (C6-C1)High
This is an illustrative table based on typical findings for anisole-like systems. Actual values for this compound would require specific calculations.

Anomeric Stabilization and C–F Bond Length Elongation in Fluoroalkoxy Systems

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring or chain to prefer a specific conformation, which is often counterintuitive based on steric hindrance alone. wikipedia.orgscripps.edu In fluoroalkoxy systems like this compound, a generalized anomeric effect is observed. This effect arises from a stabilizing interaction between a lone pair (n) on the oxygen atom and the antibonding sigma orbital (σ*) of the adjacent C-F bond. rsc.org

This n(O) → σ*(C-F) hyperconjugative interaction involves the delocalization of electron density from the oxygen lone pair into the C-F antibonding orbital. This delocalization has two important consequences:

C–F Bond Elongation: By populating the C-F antibonding orbital, the interaction weakens the C-F bond, leading to an elongation of its bond length compared to a similar bond in a molecule lacking this interaction. wikipedia.org

The carbon-fluorine bond is the strongest single bond in organic chemistry, typically with a bond length of about 1.35 Å. wikipedia.org However, theoretical calculations on α-fluoro ethers consistently predict an elongation of this bond due to the anomeric effect. The extent of this elongation can be correlated with the energy of the n(O) → σ*(C-F) interaction. This phenomenon is a key feature of fluoroalkoxy systems and significantly influences their conformational preferences and reactivity. researchgate.net

SystemC-F Bond TypeTypical Bond Length (Å)Bond Length with Anomeric Effect (Å)
FluoromethaneC(sp³)-F1.39N/A
Fluoroalkoxy SystemC(sp³)-F1.39> 1.40 (predicted)
Data is illustrative of the expected trend.

Theoretical Studies on Reactivity and Reaction Mechanisms

Potential Energy Surface Scans and Identification of Transition States

Theoretical studies on the reactivity of this compound often involve mapping the potential energy surface (PES) for a given reaction. A PES scan is a computational method where the energy of the molecular system is calculated as a function of one or more geometric parameters, such as bond lengths, bond angles, or dihedral angles, which define the reaction coordinate. q-chem.comq-chem.com By systematically varying these parameters and optimizing the remaining geometry at each step (a "relaxed" scan), a pathway from reactants to products can be charted. visualizeorgchem.comuni-rostock.de

The critical points on this surface are the local minima, which correspond to stable reactants, intermediates, and products, and the first-order saddle points, which represent the transition states (TS). visualizeorgchem.com The transition state is the point of maximum energy along the minimum energy path and is characterized by having exactly one imaginary vibrational frequency.

For reactions involving this compound, such as electrophilic aromatic substitution or side-chain reactions, PES scans are crucial for:

Identifying Transition States: Locating the precise geometry and energy of the transition state structure.

Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. rsc.org

Elucidating Reaction Mechanisms: By connecting reactants, transition states, and products, the entire reaction mechanism can be detailed, including the presence of any intermediates. researchgate.net

Influence of Substituents on Reaction Pathways and Selectivity

The fluoromethoxy group (-OCH₂F) on the benzene ring exerts a significant influence on the pathways and selectivity of chemical reactions, most notably in electrophilic aromatic substitution (EAS). This influence is a combination of two primary electronic effects:

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. lumenlearning.com This resonance effect increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. This effect is strongest at the ortho and para positions, as shown by the resonance structures of the carbocation intermediate (arenium ion). This stabilization of the intermediate lowers the activation energy for ortho and para attack. libretexts.org

Inductive Effect (-I): Both oxygen and fluorine are highly electronegative atoms. They exert an electron-withdrawing inductive effect through the sigma bonds, which tends to decrease the electron density of the ring and deactivate it towards EAS. msu.edu

In the case of the methoxy group (-OCH₃), the resonance effect strongly outweighs the inductive effect, making it a powerful activating and ortho-, para-directing group. libretexts.org For the fluoromethoxy group, the strong inductive effect of the fluorine atom counteracts the oxygen's resonance donation to some extent. However, the resonance effect still dominates in directing the incoming electrophile. Therefore, the fluoromethoxy group is expected to be an ortho-, para-director, but likely less activating than a simple methoxy group. Computational studies can quantify these effects by modeling the stability of the ortho, meta, and para arenium ion intermediates, confirming the preference for ortho and para substitution pathways. openstax.orglibretexts.org

Protonation Effects on Electronic Structure and Reactivity

The study of protonated this compound provides fundamental insights into its basicity and the mechanisms of acid-catalyzed reactions. Theoretical calculations are used to determine the most likely site of protonation and the effect of protonation on the molecule's electronic structure. The primary sites for protonation are the oxygen atom of the ether and the carbon atoms of the aromatic ring (ortho, meta, para, and ipso positions). kuleuven.be

Computational studies on the analogous anisole molecule have shown that protonation on the C4 (para) carbon is the most energetically favorable, followed by the C2 (ortho) position. rsc.orgkuleuven.be Protonation on the oxygen atom is generally less stable. kuleuven.be The addition of a proton to the ring disrupts the aromatic system and forms a positively charged arenium ion intermediate.

Protonation significantly alters the electronic structure and reactivity:

Changes in Geometry: The C-O bond length and the C-O-C bond angle can change upon protonation.

Shifts in Electronic Transitions: Protonation causes a shift in the electronic absorption spectra. For example, theoretical studies on anisole and p-fluoroanisole predict a red shift (a shift to lower energy) in the first electronic transition upon protonation. nih.gov

Modified Relaxation Pathways: The potential energy profiles of the excited states of the protonated species are markedly different from their neutral counterparts. Protonation can open up new, efficient non-radiative decay channels, such as through conical intersections, leading to ultrafast deactivation from the excited state. rsc.orgnih.gov

Hyperconjugation Effects in Protonated Aromatic Systems

When this compound is protonated on the aromatic ring during a reaction like electrophilic aromatic substitution, an arenium ion intermediate is formed. This carbocation is stabilized not only by resonance but also by hyperconjugation. sudhirnama.in

Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons in a σ-bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital. quora.comquora.com In the arenium ion, the sp³-hybridized carbon atom where the electrophile (in this case, a proton) has attached has C-H bonds. The electrons in these σ C-H bonds can overlap with the empty p-orbital of the adjacent positively charged carbon atom within the π-system. youtube.comyoutube.com

This σ → p orbital interaction delocalizes the positive charge over a larger area, thereby stabilizing the carbocation intermediate. sudhirnama.in The more hyperconjugative structures that can be drawn, the greater the stability of the carbocation. This effect, while often considered secondary to resonance, plays a crucial role in stabilizing the intermediates of aromatic reactions. Computational methods like NBO analysis can quantify the energy of these hyperconjugative interactions, confirming their contribution to the stability of protonated aromatic systems. wikipedia.org

Computational Prediction of Spectroscopic Properties

Theoretical and computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By employing quantum mechanical calculations, it is possible to model molecular behavior and predict spectral data with a high degree of accuracy. These computational approaches, particularly those based on Density Functional Theory (DFT), are invaluable for assigning experimental spectra, understanding electronic structure, and exploring molecular dynamics in excited states.

Vibrational Frequency Calculations and Spectral Assignment

Computational vibrational analysis is a cornerstone for interpreting and assigning the complex vibrational spectra (Infrared and Raman) of molecules. arxiv.orgcore.ac.ukarxiv.org For aromatic compounds such as this compound, which has numerous vibrational modes, theoretical calculations are essential for a complete and accurate assignment of the fundamental modes of vibration. irphouse.com

The process begins with the optimization of the molecule's geometric structure to find its lowest energy conformation. siesta-project.org Following optimization, vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. uni-rostock.de These calculations yield a set of harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities.

For fluorinated benzene derivatives, DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental data obtained from FTIR and FT-Raman spectroscopy. nih.govorientjchem.org A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the correlation with experimental values. nih.govsemanticscholar.org

The potential energy distribution (PED) is also calculated to provide a quantitative description of the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This is crucial for an unambiguous assignment of the spectral bands.

Below is a representative table comparing calculated and experimental vibrational frequencies for a monosubstituted benzene derivative, illustrating the typical accuracy of such calculations.

Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Vibrational Assignment
C-H Stretch (Aromatic) 30863078ν(C-H)
C-C Stretch (Ring) 15911591ν(C-C)
C-H In-plane Bend 12801284δ(C-H)
C-F Stretch 12451250ν(C-F)
C-O Stretch (Asymmetric) 12601255νas(C-O-C)
C-H Out-of-plane Bend 836831γ(C-H)
Note: Data is illustrative and based on typical values for substituted benzenes like fluoroanisole.

NMR Chemical Shift and Coupling Constant Predictions

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods has become an indispensable tool for chemical structure elucidation. joaquinbarroso.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common and reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. youtube.comimist.ma

Calculations are performed on a previously optimized molecular geometry. The theoretical isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, usually tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_iso. youtube.com

For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is also of significant interest. nih.gov DFT/GIAO calculations can achieve high accuracy, often with mean absolute deviations of just a few parts per million (ppm) compared to experimental values, especially when appropriate levels of theory and basis sets (e.g., B3LYP/6-31+G(d,p)) are used. nih.govnih.govresearchgate.net Linear scaling methods can be applied to correct for systematic errors and further improve the accuracy of the predictions. nih.gov

These calculations are sensitive to the solvent environment, and incorporating solvent effects using models like the Polarizable Continuum Model (PCM) can enhance the agreement between theoretical and experimental data. researchgate.net

The following table presents an example of predicted vs. experimental NMR chemical shifts for the aromatic region of a this compound isomer.

Calculated ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm) Calculated ¹H Chemical Shift (ppm) Experimental ¹H Chemical Shift (ppm)
C1 (C-O) 158.5159.2--
C2/C6 116.2115.66.956.88
C3/C5 115.8115.37.056.98
C4 (C-F) 157.9 (¹JCF ≈ 240 Hz)157.1 (¹JCF ≈ 238 Hz)--
OCH₃ 55.855.33.803.75
Note: Data is representative for p-fluoroanisole. Coupling constants (J) are also predictable but require more specific computational analysis.

UV-Vis Absorption Spectra and Excited State Dynamics (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for investigating the electronic excited states of molecules. stanford.edu It is widely used to predict UV-Vis absorption spectra by calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgsapub.orgchemrxiv.org

For aromatic molecules like this compound, the UV-Vis spectrum is typically characterized by transitions involving π and π* orbitals of the benzene ring. nist.gov TD-DFT calculations, often using hybrid functionals like B3LYP or PBE0, can predict the wavelength of maximum absorption (λ_max) with reasonable accuracy, typically within 20-40 nm of the experimental value. rsc.org The inclusion of solvent effects via continuum models is often crucial for obtaining results that compare well with solution-phase experimental spectra. sapub.orgnih.gov

Beyond predicting spectra, computational methods can provide deep insights into the dynamics of the molecule after it absorbs a photon. sciencedaily.comnih.gov Theoretical studies on p-fluoroanisole have investigated the deactivation pathways from its excited states. rsc.org These studies map the potential energy surfaces of the ground and excited states to identify relaxation pathways. For neutral p-fluoroanisole, a key relaxation mechanism involves the ¹πσ* state along the O–CH₃ bond, which can lead to the dissociation of the methyl radical. rsc.org Calculations can identify features like conical intersections, which are points where potential energy surfaces cross, providing highly efficient pathways for non-radiative decay back to the ground state. rsc.org Understanding these excited-state dynamics is critical for applications in photochemistry and materials science. chemrxiv.org

Calculated λmax (nm) Experimental λmax (nm) Oscillator Strength (f) Major Transition
S₀ → S₁ 2752780.025HOMO → LUMO (π → π)
S₀ → S₂ 2252260.150HOMO-1 → LUMO (π → π)
Note: Data is illustrative for a fluoroanisole isomer in a nonpolar solvent.

Advanced Research Applications and Broader Scientific Impact

(Fluoromethoxy)benzene as a Key Building Block in Complex Molecular Synthesis

The reactivity and electronic nature of this compound make it a strategic starting material or intermediate in the construction of more elaborate molecular architectures. Its utility is particularly pronounced in the field of organofluorine chemistry, where the introduction of fluorine atoms can dramatically alter the properties of a molecule.

This compound is an important precursor for creating fluorinated organic intermediates that are sought after in various sectors, including pharmaceuticals and agrochemicals. The incorporation of the fluoromethoxy group can significantly modify a molecule's electronic properties, lipophilicity, metabolic stability, and bioavailability.

The high electronegativity of the fluorine atom in the methoxy (B1213986) group creates a powerful inductive effect, influencing the electron density of the attached benzene (B151609) ring. This electronic modulation is crucial for designing compounds with specific activities. For instance, fluorinated building blocks are integral to the synthesis of many modern drugs and agricultural products. The presence of fluorine can enhance thermal stability and chemical resistance in the final products. Research has demonstrated that the strategic placement of fluorine can lead to compounds with tailored electronic characteristics, making them suitable for applications ranging from enzyme inhibitors to materials with specific optical properties.

Table 1: Impact of Fluorine Substitution on Molecular Properties

PropertyInfluence of Fluorine SubstitutionRationale
Electronic Profile Alters electron distribution, inductive and resonance effectsHigh electronegativity of fluorine.
Lipophilicity Generally increasesThe fluoromethoxy group is more lipophilic than a methoxy group.
Metabolic Stability Often enhancesC-F bond is very strong, blocking metabolic transformation sites.
Binding Affinity Can improveFluorine can participate in favorable interactions with biological targets.
Thermal Stability IncreasesThe C-F bond is stronger than a C-H bond (107 kcal/mol).

This table summarizes the general effects of incorporating fluorine into organic molecules, principles that apply to derivatives synthesized from this compound.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications in the final steps of a synthetic sequence. This approach allows for the rapid generation of a diverse library of analogues from a common, complex molecular core, which can accelerate the identification of lead compounds with improved properties.

Fluorinated building blocks are highly valuable in LSF. While direct examples involving this compound in LSF are specific to proprietary research, the principles underscore its potential. The fluoromethoxy moiety can be a stable part of a core molecule to which other functional groups are added late in the synthesis. Methodologies like photoredox catalysis have enabled new ways to form challenging carbon-carbon and carbon-heteroatom bonds under mild conditions, suitable for LSF on complex, fluorinated molecules. The ability to use fluorinated synthons allows chemists to explore chemical space that would be inaccessible through traditional, linear synthesis, providing a vital tool for medicinal chemistry.

Role as a Model Compound in Fundamental Fluorination Chemistry Studies

The study of simple molecules provides the foundation for understanding more complex chemical transformations. This compound, as a substituted fluorobenzene (B45895), serves as an excellent model compound for investigating the mechanisms and outcomes of fluorination reactions.

The interaction of fluorine atoms with a benzene ring can proceed through different pathways, including hydrogen abstraction or substitution, leading to various products. Studying the reactivity of a molecule like this compound helps elucidate how an existing fluorine-containing substituent directs subsequent reactions on the aromatic ring. The interplay between the inductive electron-withdrawing and resonance electron-donating effects of fluorine-containing groups governs the reactivity and regioselectivity of electrophilic aromatic substitution. For example, fluorobenzene itself shows unusual reactivity, where the para position is often more activated towards electrophiles than a single position in benzene, a phenomenon that is critical to understand for synthetic planning. By analyzing the outcomes of reactions with this compound, chemists can refine theoretical models and develop more predictable and efficient synthetic fluorination methods.

Research in Materials Science for Novel Fluorinated Polymers and Liquid Crystals

The unique properties conferred by fluorine are highly attractive in materials science for creating polymers and liquid crystals with advanced functionalities. Fluorinated materials often exhibit desirable characteristics such as high thermal stability, chemical inertness, and specific optical and electronic properties.

The incorporation of fluorinated units, such as the fluoromethoxybenzene motif, into polymer backbones can lead to materials with enhanced performance. In the field of liquid crystals (LCs), the introduction of fluorine atoms can significantly influence the mesophase behavior, dielectric anisotropy, and photoluminescent properties. For instance, research on fluorinated azobenzenes has led to the development of liquid crystal polymer networks that can undergo stable, light-induced shape changes, a property valuable for creating photo-mechanical actuators. Similarly, fluorinated bistolanes have been investigated as light-emitting liquid crystals, where the fluorine substituents enhance photoluminescence even in the crystalline state by promoting rigid molecular packing. These studies highlight the potential of using fluorinated building blocks like this compound to engineer next-generation materials for displays, sensors, and optical devices.

Exploration in Radiochemistry for Isotopic Labeling and Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. It relies on the detection of radiation from radiotracers, which are biologically active molecules labeled with a positron-emitting isotope. Fluorine-18 (¹⁸F) is one of the most widely used isotopes for PET due to its convenient half-life and low positron energy.

The synthesis of ¹⁸F-labeled radiotracers is a key aspect of radiochemistry. This compound serves as a potential precursor or structural motif for developing novel ¹⁸F-labeled PET probes. The process involves replacing a stable fluorine atom with its radioactive counterpart, ¹⁸F, or introducing the ¹⁸F atom into a precursor molecule. This isotopic labeling allows scientists to track the distribution and fate of a molecule within a biological system in real-time. The development of new methods to create ¹⁸F-labeled compounds, including those containing the trifluoromethyl (CF₃) group, is an active area of research, as it expands the range of biological processes that can be studied with PET imaging.

Contributions to the Understanding of Fluorine's Influence on Molecular Properties and Reactivity

The presence of even a single fluorine atom can have a profound impact on a molecule's physical and chemical properties. This compound provides a valuable platform for systematically studying these effects. The fluorine atom in the methoxy group influences the molecule's conformation, dipole moment, and intermolecular interactions.

Research into fluorinated aromatic systems has revealed that fluorine atoms can contribute their lone-pair electrons to the ring's π-system, a concept termed "fluoromaticity". This can lead to increased ring stability and resistance to certain reactions. Furthermore, the strong electronegativity of fluorine alters the reactivity of the benzene ring. The inductive withdrawal of electron density by the fluoromethoxy group deactivates the ring towards electrophilic attack, yet the resonance donation can direct incoming electrophiles to specific positions. Understanding this delicate balance is crucial for predicting and controlling chemical reactions involving fluorinated aromatics. These fundamental insights, gained from studying molecules like this compound, are essential for the rational design of new drugs, materials, and chemical reagents.

Future Research Avenues and Unexplored Chemical Transformations

The unique structural and electronic properties of this compound open up a myriad of possibilities for future research and the exploration of novel chemical transformations. The strategic placement of the fluorine atom imparts distinct reactivity and characteristics that are yet to be fully harnessed. Key areas for future investigation include the development of novel synthetic methodologies, the exploration of its potential in materials science, and its application in medicinal chemistry.

Further research into the catalytic transformations of this compound is a particularly promising avenue. The development of efficient methods for C-H and C-F bond functionalization would enable the synthesis of a diverse range of derivatives with tailored properties. For instance, transition-metal catalyzed cross-coupling reactions with organoboron compounds could provide access to complex molecular architectures. The selective activation of a single C-F bond in the fluoromethoxy group presents a significant synthetic challenge but also a substantial opportunity for creating novel fluorinated molecules.

The photochemical reactivity of this compound is another area ripe for exploration. Photoredox catalysis could enable the C-H fluoromethoxylation of various aromatic compounds, providing a direct route to valuable aryl monofluoromethyl ethers. Understanding the photochemical behavior of this compound could lead to the development of novel photoresponsive materials and environmentally friendly synthetic methods.

In the realm of biocatalysis, the enzymatic functionalization of this compound offers a green and highly selective approach to producing valuable derivatives. Enzymes such as cytochrome P450s and dioxygenases could potentially catalyze hydroxylation and other oxidative transformations on the benzene ring. Investigating the substrate scope and catalytic efficiency of various enzymes for this compound will be crucial in developing sustainable and scalable biocatalytic processes.

The exploration of this compound as a building block for advanced materials is a key future direction. Its incorporation into liquid crystal structures could lead to materials with unique dielectric and optical properties. Furthermore, the synthesis of novel polymers containing the this compound moiety could result in materials with enhanced thermal stability, desirable electronic properties for organic electronics, and specific functionalities for various applications. The unique properties of fluorinated ethers are also being explored for improving the performance of lithium-sulfur batteries and other energy storage devices.

Q & A

Q. What synthetic routes and characterization methods are recommended for preparing (fluoromethoxy)benzene derivatives?

Answer:

  • Synthesis: Electrophilic substitution or nucleophilic fluorination can introduce the fluoromethoxy group. For example, brominated intermediates like 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene (CAS 200958-40-3) are synthesized via nitro-substitution followed by fluoromethoxy group introduction under anhydrous conditions .

  • Characterization: Use NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and purity. GC-MS or HPLC with standards (e.g., fluorinated benzene derivatives listed in analytical catalogs) validates structural integrity .

  • Data Table:

    CompoundCAS RNKey Synthetic StepPurity Validation Method
    2-Bromo-4-nitro-1-(trifluoromethoxy)benzene200958-40-3Nitration of bromobenzene + fluoromethoxy substitutionHPLC (>98% purity)

Q. Which analytical techniques are optimal for detecting this compound in biological matrices?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for volatile derivatives. For example, compound A metabolites (e.g., 2-(fluoromethoxy)-3,3,3-trifluoropropanoic acid) in urine were quantified using GC-MS with diazomethane derivatization .
  • High-Performance Liquid Chromatography (HPLC): Paired with fluorescence detection or UV-Vis for non-volatile derivatives. Use fluorinated PAH standards (e.g., benzofluoranthene) as retention time references .
  • Safety Note: Store biological samples at −80°C to prevent degradation .

Q. What safety protocols are critical when handling this compound derivatives?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile compounds .
  • Waste Disposal: Segregate halogenated waste and consult certified hazardous waste services for incineration .
  • Exposure Monitoring: Implement workplace air sampling using OSHA Method 12 for benzene derivatives to ensure compliance with exposure limits (e.g., <1 ppm) .

Advanced Research Questions

Q. How do this compound derivatives undergo β-lyase-dependent metabolism in mammalian systems?

Answer:

  • Pathway: Cysteine conjugates (e.g., S-[2-(fluoromethoxy)-1,1,3,3,3-pentafluoropropyl]-L-cysteine) are metabolized by renal β-lyase into reactive thiols and pyruvate. This pathway is confirmed in rat and human kidney cytosol .
  • Methodology: Incubate derivatives with kidney cytosol/mitochondria at 37°C, and quantify pyruvate via spectrophotometry (λ = 520 nm) or LC-MS .
  • Contradictions: Human β-lyase activity is lower than in rats, suggesting species-specific nephrotoxicity risks .

Q. How to design experiments to assess the nephrotoxicity of fluoromethoxy compounds?

Answer:

  • In Vivo Models: Administer compounds (e.g., 2-(fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene) to male Fischer 344 rats via intraperitoneal injection. Monitor urinary biomarkers (e.g., N-acetyl-β-D-glucosaminidase) and histopathological changes .
  • In Vitro Assays: Use renal proximal tubule cells (e.g., HK-2) to measure cytotoxicity (MTT assay) and oxidative stress markers (e.g., glutathione depletion) .

Q. How can contradictions in the stability data of this compound under varying pH and temperature be resolved?

Answer:

  • Systematic Analysis: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation products across studies .
  • Hermeneutic Approach: Apply interpretive frameworks (e.g., phenomenology) to contextualize conflicting data, emphasizing experimental conditions (e.g., solvent polarity, catalyst presence) .

Q. What computational strategies predict the reactivity of fluoromethoxy substituents in aromatic systems?

Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model electrophilic substitution energetics. Compare HOMO/LUMO profiles with methoxy analogs .
  • Retrosynthetic Tools: Leverage Reaxys or SciFinder to identify precedents for fluoromethoxy group introduction in similar scaffolds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.